3-Azido-4-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-azido-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGAPLVSJCUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-hydroxybenzoic acid typically involves the azidation of 4-hydroxybenzoic acid. One common method is the nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Nucleophiles: Sodium azide (NaN₃).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products:
Reduction Products: 3-Amino-4-hydroxybenzoic acid.
Substitution Products: Various azide derivatives depending on the nucleophile used.
Esterification Products: Esters of this compound.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- The azido group allows for the incorporation of 3-Azido-4-hydroxybenzoic acid into drug molecules, enhancing their pharmacological properties. Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management therapies .
- Bioconjugation :
Applications in Polymer Science
- Polymer Synthesis :
- Smart Materials :
Case Study 1: Drug Development
A study evaluated the analgesic properties of a derivative of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use as a pain relief agent .
Case Study 2: Bioconjugation
In research focusing on targeted cancer therapies, this compound was conjugated with a monoclonal antibody. This conjugate showed enhanced binding affinity to cancer cells, demonstrating improved therapeutic efficacy over non-conjugated antibodies .
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Pain management drug development | Significant analgesic effects observed in animal models |
| Bioconjugation | Targeted cancer therapy using monoclonal antibodies | Enhanced binding affinity to cancer cells |
| Polymer Science | Development of functional polymers | Improved thermal stability and mechanical properties |
| Smart Materials | Creation of responsive drug delivery systems | Demonstrated responsiveness to environmental stimuli |
Mechanism of Action
The mechanism of action of 3-azido-4-hydroxybenzoic acid primarily involves its azido group, which can undergo various chemical transformations. The azido group is a versatile functional group that can participate in nucleophilic substitution, reduction, and cycloaddition reactions. These reactions enable the compound to form new carbon-nitrogen bonds, making it a valuable intermediate in organic synthesis and bioconjugation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-azido-4-hydroxybenzoic acid and its analogs:
Physicochemical Properties
- Melting Points: 3-Amino-4-hydroxybenzoic acid melts at 208°C, reflecting strong intermolecular hydrogen bonding from the amino and hydroxyl groups . 4-Hydroxybenzoic acid has a lower melting point (~215°C decomposition) due to fewer polar substituents .
- Solubility: 4-Hydroxybenzoic acid is sparingly soluble in cold water but dissolves in ethanol and ether . Caffeic acid’s dihydroxy and propenoic groups enhance water solubility compared to mono-substituted analogs . The azido group in this compound may reduce aqueous solubility due to its hydrophobic nature.
Biological Activity
3-Azido-4-hydroxybenzoic acid (3A4HBA) is a derivative of 4-hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of 3A4HBA, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azido group (-N₃) at the 3-position of the benzoic acid structure. This modification can influence its reactivity and biological interactions. The compound's molecular formula is C₇H₆N₃O₃, with a molecular weight of approximately 182.14 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to 3A4HBA possess significant antimicrobial properties. For instance, derivatives of 4-hydroxybenzoic acid have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
2. Antioxidant Properties
The antioxidant activity of 3A4HBA has been explored in several studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases. The compound's ability to scavenge free radicals could be beneficial in therapeutic applications aimed at conditions characterized by oxidative damage .
3. Cytotoxic Effects
Studies have shown that 3A4HBA exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound may induce apoptosis in malignant cells through various pathways, including modulation of signaling cascades associated with cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study conducted by Gamaniel et al., the antimicrobial efficacy of various hydroxybenzoic acid derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that 3A4HBA showed significant inhibitory effects comparable to standard antibiotics, supporting its potential use in treating infections caused by resistant strains .
Case Study: Antioxidant Activity
Another study focused on the antioxidant capacity of 3A4HBA using DPPH radical scavenging assays. The findings revealed that the compound effectively reduced DPPH radicals, indicating strong antioxidant properties that could be harnessed for therapeutic applications against oxidative stress-related diseases .
The biological activities of 3A4HBA can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.
- Free Radical Scavenging : The phenolic structure allows for electron donation to free radicals, neutralizing their harmful effects.
Q & A
Basic Research Question
How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?
Advanced Research Question
Derivatization : Synthesize analogs by modifying the azido, hydroxyl, or carboxylic acid groups (e.g., esterification, click chemistry) .
Assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram+/Gram- bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, electronegativity) with bioactivity .
How should researchers resolve contradictions in reported stability data for the azido group under varying pH conditions?
Data Contradiction Analysis
Conflicting stability reports may arise from:
- pH-dependent degradation : Azides hydrolyze to amines under acidic/basic conditions.
- Methodology :
- Controlled Stability Studies : Incubate the compound at pH 2–12 (37°C, 24–72 hrs) and monitor via HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives to identify pH thresholds for instability .
- Structural Confirmation : Post-degradation MS/NMR to identify byproducts (e.g., amine or triazole formation) .
What are the challenges in achieving regioselective functionalization of this compound, and how can protecting groups mitigate this?
Advanced Research Question
- Challenge : The azido group’s reactivity may lead to undesired side reactions (e.g., reduction during esterification).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
